molecular formula C12H18N2O3 B2431377 tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate CAS No. 1504557-58-7

tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate

Cat. No.: B2431377
CAS No.: 1504557-58-7
M. Wt: 238.287
InChI Key: JHPAZFNIYSWKSY-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.28 g/mol . It is a carbamate derivative featuring both a protected amine and a phenolic hydroxyl group on its aromatic ring. In organic and medicinal chemistry research, compounds with amino aromatic structures like this one are vital synthons, or building blocks, for the development of a wide range of biologically active molecules . They are frequently employed in the synthesis of complex structures, including pharmaceuticals, dyes, polymers, and pesticides . The tert-butoxycarbonyl (Boc) group is a cornerstone in synthetic chemistry, widely used to protect amine functional groups during multi-step synthesis . The presence of both protected and free amine functionalities on this molecule makes it a versatile intermediate for constructing more complex molecular architectures. Its structure aligns with the scaffolds of many FDA-approved drugs, as over 85% of such medications contain heterocyclic moieties, underscoring the importance of these cores in drug discovery . This product is intended for research applications and is For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)10(15)6-8/h4-6,15H,7,13H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPAZFNIYSWKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-3-hydroxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Common Reactions

Reaction TypeDescription
Oxidation Hydroxy group can be oxidized to a carbonyl group using oxidizing agents.
Reduction Amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution Amino and hydroxy groups can participate in nucleophilic substitution reactions.

Synthetic Chemistry

In synthetic chemistry, tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate serves as an important building block for synthesizing more complex organic molecules. Its functional groups allow for diverse modifications which are essential in the development of new compounds.

Biological Research

This compound is utilized in biological studies to investigate enzyme interactions and protein modifications. It can act as both a substrate and an inhibitor in enzymatic reactions, providing valuable insights into enzyme mechanisms and functions.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors involved in various diseases.

Case Study 1: Anti-inflammatory Activity

A study synthesized derivatives of this compound and evaluated their anti-inflammatory properties. The results indicated that several derivatives exhibited significant anti-inflammatory activity comparable to standard drugs like indomethacin, with inhibition percentages ranging from 39% to 54% over 12 hours .

Case Study 2: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it showed promising results as an inhibitor of cyclooxygenase enzymes, which are critical targets in the treatment of pain and inflammation .

Data Summary Table

Application AreaSpecific UseFindings/Results
Synthetic ChemistryBuilding block for complex moleculesVersatile intermediate for organic synthesis
Biological ResearchEnzyme interactionsActs as substrate/inhibitor; insights into enzyme functions
Medicinal ChemistryLead compound for drug developmentPotential therapeutic properties identified
Anti-inflammatory StudiesEvaluated against indomethacinSignificant anti-inflammatory activity observed

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3-hydroxypropyl)carbamate
  • tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
  • tert-butyl (3-bromo-4-oxocyclohexyl)carbamate

Uniqueness

tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which allows for diverse chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Biological Activity

Tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C12H18N2O3C_{12}H_{18}N_{2}O_{3}, with a molecular weight of approximately 234.28 g/mol. The compound features a tert-butyl group, a hydroxyphenyl moiety, and a carbamate functional group, which contribute to its reactivity and biological properties.

Synthesis Methods

The synthesis typically involves the reaction of tert-butyl carbamate with 4-amino-3-hydroxybenzyl chloride under basic conditions. Common solvents include dichloromethane or tetrahydrofuran, with bases like triethylamine or sodium hydroxide facilitating the nucleophilic substitution reaction. Industrially, continuous flow reactors may be utilized to enhance efficiency and product quality .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes or receptors. The compound can form both covalent and non-covalent bonds with these targets, modulating their activity. Key pathways affected include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites.
  • Signal Transduction Modulation : It can alter pathways involved in cellular signaling.
  • Gene Expression Regulation : The compound may influence transcription factors that regulate gene expression .

Case Studies

  • Antioxidant Activity : A study demonstrated that derivatives of tert-butyl carbamate exhibited significant antioxidant properties, inhibiting lipid peroxidation in vitro. This suggests potential applications in preventing oxidative stress-related diseases .
  • Antitumor Activity : Research indicated that compounds similar to this compound showed promising results against various cancer cell lines. For instance, modifications in the structure led to increased cytotoxicity against breast cancer cells (MCF-7) .
  • Protein Degradation Studies : In a study involving estrogen receptor PROTACs (proteolysis-targeting chimeras), the compound was evaluated for its ability to induce protein degradation via the ubiquitin-proteasome system. Results showed that it effectively reduced estrogen receptor levels in treated cells, highlighting its potential as a therapeutic agent in hormone-dependent cancers .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl (3-hydroxypropyl)carbamateC13H21N2O3C_{13}H_{21}N_{2}O_{3}Lacks amino functionality
Tert-butyl (4-amino-3-fluorophenyl)carbamateC12H18FN2O2C_{12}H_{18}FN_{2}O_{2}Fluorine substitution alters reactivity
Tert-butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamateC13H19N2O3C_{13}H_{19}N_{2}O_{3}Methyl group affects interaction profile

The presence of both amino and hydroxy groups on the phenyl ring in this compound allows for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds .

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